Propanedioic acid, bromo-, ethyl methyl ester
CAS No.:
Cat. No.: VC17971859
Molecular Formula: C6H9BrO4
Molecular Weight: 225.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9BrO4 |
|---|---|
| Molecular Weight | 225.04 g/mol |
| IUPAC Name | 1-O-ethyl 3-O-methyl 2-bromopropanedioate |
| Standard InChI | InChI=1S/C6H9BrO4/c1-3-11-6(9)4(7)5(8)10-2/h4H,3H2,1-2H3 |
| Standard InChI Key | OGGYASKKLGSDRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C(=O)OC)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Propanedioic acid, bromo-, ethyl methyl ester is systematically named as ethyl methyl 2-bromomalonate, reflecting its malonic acid backbone substituted with bromine at the α-position and esterified with ethyl and methyl groups. Its IUPAC name is 1-ethyl 3-methyl 2-bromopropanedioate. The molecular structure (Fig. 1) comprises:
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A central propanedioic acid core ().
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Ethyl () and methyl () ester groups replacing the carboxylic acid hydrogens .
Molecular Formula:
Molecular Weight: 225.04 g/mol .
Spectroscopic and Stereochemical Properties
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is absent in the provided sources, analogous bromomalonates exhibit characteristic peaks:
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NMR: Signals for ester methyl ( ppm) and ethyl groups ( ppm), alongside a deshielded proton adjacent to bromine ( ppm) .
Synthesis and Manufacturing
General Synthetic Routes
Bromomalonate esters are typically synthesized via electrophilic bromination of malonate esters. For example:
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Bromination of Ethyl Methyl Malonate:
This method mirrors the synthesis of dimethyl bromomalonate, where bromine replaces a hydrogen atom on the central carbon .
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Esterification of Bromomalonic Acid:
Bromomalonic acid () can be esterified with ethanol and methanol under acidic conditions .
Industrial-Scale Production
Physicochemical Properties
Phase-Change Data
Direct measurements for ethyl methyl bromomalonate are lacking, but analog compounds provide benchmarks:
| Property | Dimethyl Bromomalonate | Diethyl Methylmalonate |
|---|---|---|
| Boiling Point (at 0.015 bar) | 379.7 K | Not reported |
| Molecular Weight | 211.01 g/mol | 174.19 g/mol |
The reduced boiling point of dimethyl bromomalonate under vacuum (0.015 bar) suggests ethyl methyl bromomalonate would similarly require low-pressure distillation .
Thermodynamic and Kinetic Parameters
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Vapor Pressure: Estimated using the Clausius-Clapeyron equation for dimethyl bromomalonate:
Applications in Organic Synthesis
Alkylation Reactions
Bromomalonate esters serve as electrophiles in Michael additions and alkylation reactions. For example:
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Formation of Quaternary Centers:
The bromine atom acts as a leaving group, enabling nucleophilic displacement .
Pharmaceutical Intermediates
Ethyl methyl bromomalonate could hypothetically synthesize β-bromo carboxylic acids, precursors to anticonvulsants and anti-inflammatory agents .
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